Product packaging for Phenyl(triphenylsilyl)methanone(Cat. No.:CAS No. 1171-49-9)

Phenyl(triphenylsilyl)methanone

Cat. No.: B073546
CAS No.: 1171-49-9
M. Wt: 364.5 g/mol
InChI Key: OGPUONMCKFHQJB-UHFFFAOYSA-N
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Description

Phenyl(triphenylsilyl)methanone is a sophisticated organosilicon compound of significant interest in advanced organic synthesis and catalytic research. Its core value lies in the unique electronic and steric properties imparted by the triphenylsilyl group adjacent to the carbonyl functionality. This structure makes it a valuable precursor and building block for investigating novel reaction pathways, particularly in the development of silyl-enol ethers and other reactive intermediates. Researchers utilize this compound to study its behavior in nucleophilic addition reactions, where the bulky silyl group can dictate stereoselectivity, and as a probe in mechanistic studies of Lewis acid-base interactions. Its primary research applications include serving as a model substrate for C-Si bond activation studies, exploring new methodologies in ketone functionalization, and as a potential ligand in transition metal catalysis due to its ability to modulate electron density at the metal center. The compound is strictly for laboratory research applications and is an essential tool for chemists working in the fields of methodology development, organometallic chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20OSi B073546 Phenyl(triphenylsilyl)methanone CAS No. 1171-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(triphenylsilyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20OSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPUONMCKFHQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393285
Record name phenyl(triphenylsilyl)methanone
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Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171-49-9
Record name Phenyl(triphenylsilyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phenyl(triphenylsilyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Mechanistic Studies of Phenyl Triphenylsilyl Methanone and α Silyl Ketones

Fundamental Reactivity Derived from the C-Si Bond and Carbonyl Group

The reactivity of α-silyl ketones is largely dictated by the electronic interplay between the silicon atom and the carbonyl group. thieme-connect.de The inherent weakness of the carbon-silicon (C-Si) bond, coupled with the electronic effects of the carbonyl moiety, renders these compounds susceptible to a range of chemical transformations. thieme-connect.de

Activation by Electron-Withdrawing Carbonyl Group

The electron-withdrawing nature of the carbonyl group plays a crucial role in activating the adjacent C-Si bond. thieme-connect.de This activation makes the bond susceptible to cleavage by nucleophiles. thieme-connect.de The stability of α-silyl ketones is generally greater than that of their aldehyde counterparts; however, they can undergo thermal rearrangement to form silyl (B83357) enol ethers. thieme-connect.de This rearrangement can be catalyzed by various agents, including mercury(II) iodide and transition-metal complexes. thieme-connect.de

The stability of the C-Si bond is also influenced by the steric bulk of the substituents on the silicon atom. Increasing the steric hindrance around the silicon can slow down nucleophilic attack. thieme-connect.de

Nucleophilic Addition Reactions

α-Silyl ketones and their derivatives are valuable substrates in a variety of nucleophilic addition reactions, offering pathways to complex molecular architectures with high levels of stereocontrol.

Regioselective and Stereoselective Aldol (B89426) Reactions

The generation of enolates from α-silyl ketones provides a powerful tool for controlling the regioselectivity and stereoselectivity of aldol reactions. thieme-connect.de Deprotonation of α-silyl ketones typically occurs at the α'-position, away from the sterically demanding silyl group. thieme-connect.de This regioselectivity allows for the controlled formation of enolates that can then react with aldehydes or ketones. thieme-connect.de

The subsequent aldol addition often proceeds with a high degree of stereocontrol, with the syn-isomer being the predominant product. thieme-connect.de The resulting β-hydroxysilanes can be isolated or can undergo Peterson olefination to yield α,β-unsaturated carbonyl compounds. thieme-connect.deyoutube.com The stereochemical outcome of the olefination is dependent on the reaction conditions, with acidic or basic treatment leading to the formation of E or Z alkenes, respectively. thieme-connect.deyoutube.com

The use of silyl enol ethers derived from α-silyl ketones in Mukaiyama aldol reactions also provides excellent stereocontrol. researchgate.netnih.gov For instance, the reaction of silyl enol ethers of β-siloxy methyl ketones with aldehydes can lead to either syn or anti aldol products with high selectivity, depending on the reaction conditions and the nature of the silyl groups. nih.gov

Table 1: Stereoselectivity in Aldol Reactions of β-Siloxy Methyl Ketones

Entry Silyl Enol Ether of Aldehyde Catalyst Solvent Product Ratio (syn:anti) Yield (%)
1 1a Pivalaldehyde TiCl₄ CH₂Cl₂ >98:2 95
2 1a Pivalaldehyde SnCl₄ CH₂Cl₂ 95:5 92
3 1a Pivalaldehyde BF₃·OEt₂ CH₂Cl₂ 92:8 88
7 1a Pivalaldehyde Tf₂NH CH₂Cl₂ 5:95 82
8 1b Pivalaldehyde Tf₂NH CH₂Cl₂ 15:85 85

Data sourced from a study on super silyl stereo-directing groups in aldol reactions. nih.gov

Michael Additions and α,β-Unsaturated α-Silyl Carbonyl Compounds as Acceptors

α,β-Unsaturated α-silyl carbonyl compounds are effective Michael acceptors. thieme-connect.de The presence of the silicon group stabilizes the resulting α-anion formed after the conjugate addition and can sterically hinder polymerization, a common side reaction with other Michael acceptors like methyl vinyl ketone. thieme-connect.dewikipedia.orgyoutube.com This strategy has been successfully employed in annulation reactions, including the construction of steroid skeletons. thieme-connect.deacs.org

The Michael reaction, in a broader sense, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orglibretexts.orglibretexts.org The nucleophiles can be carbon-based, such as enolates, or heteroatom-based, such as amines and alcohols. wikipedia.orgresearchgate.net The reaction is thermodynamically driven by the formation of a stronger C-C or C-X single bond at the expense of a weaker C=C double bond. libretexts.org

Table 2: Examples of Michael Donors and Acceptors

Michael Donor Michael Acceptor
β-Ketoesters α,β-Unsaturated ketones
Malonates α,β-Unsaturated aldehydes
β-Cyanoesters α,β-Unsaturated esters
Enamines α,β-Unsaturated nitriles

This table provides general examples of Michael donors and acceptors. wikipedia.orglibretexts.org

Mannich and Darzens Reactions

α-Silyl ketones and their enolate equivalents also participate in Mannich and Darzens reactions, providing access to β-amino carbonyl compounds and α,β-epoxy esters, respectively. nih.govthieme-connect.comwikipedia.orgorganic-chemistry.org

The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, an aldehyde, and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile for the enol or enolate. wikipedia.org Enantiomerically pure α-silyl ketones can be used to control the stereochemistry of the Mannich reaction, leading to the synthesis of optically active β-amino ketones. thieme-connect.com For instance, α-dimethylthexylsilyl ketones have been converted to their corresponding silyl enol ethers and reacted with imines in the presence of a Lewis acid to afford α'-silylated α,β-disubstituted β-amino ketones with good diastereoselectivity. thieme-connect.com Subsequent removal of the silyl group yields the desired β-amino ketones in high enantiomeric excess. thieme-connect.com

The Darzens reaction , or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgmychemblog.comnumberanalytics.compsiberg.com The mechanism is similar to an aldol reaction, where the enolate of the α-haloester adds to the carbonyl compound, followed by an intramolecular SN2 reaction to form the epoxide. organic-chemistry.orgmychemblog.com While not as commonly reported for α-silyl ketones specifically, the general principles of the Darzens reaction can be applied. The use of α-halo ketones in this reaction leads to the formation of α,β-epoxy ketones. wikipedia.org

Nucleophilic Attack at Silicon for Silyl Group Cleavage

The carbon-silicon (C-Si) bond in α-silyl ketones, including phenyl(triphenylsilyl)methanone, is susceptible to cleavage through nucleophilic attack at the silicon atom. This reactivity is a general feature of organosilicon compounds, driven by the formation of a strong silicon-nucleophile bond. The ease of this cleavage is influenced by the nature of the nucleophile and the steric and electronic properties of the substituents on the silicon atom.

Common nucleophiles that can effect the cleavage of the silyl group include fluoride (B91410) ions (F⁻) and hydroxide (B78521) ions (OH⁻). Fluoride ions are particularly effective due to the high strength of the resulting silicon-fluoride (Si-F) bond. The reaction typically proceeds via a pentacoordinate silicon intermediate.

In the context of this compound, the presence of three phenyl groups on the silicon atom introduces significant steric hindrance. This steric bulk can be expected to slow down the rate of nucleophilic attack compared to less hindered silyl groups like trimethylsilyl (B98337). However, the fundamental reactivity remains, and under appropriate conditions, cleavage of the triphenylsilyl group can be achieved.

Table 1: General Conditions for Silyl Group Cleavage in α-Silyl Ketones

NucleophileReagent ExampleSolventConditions
FluorideTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature
FluoridePotassium fluoride (KF)Methanol (MeOH)Room Temperature or gentle heating
HydroxideSodium hydroxide (NaOH)Aqueous alcoholRoom Temperature or heating

It is important to note that while these are general conditions, the specific reactivity of this compound may require more forcing conditions due to the steric hindrance of the triphenylsilyl group.

Stereoselective Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of α-silyl ketones can lead to the formation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition is influenced by the steric and electronic nature of the substituents on both the ketone and the incoming nucleophile. libretexts.orglibretexts.org

For this compound, the bulky triphenylsilyl group is expected to play a significant role in directing the stereoselectivity of nucleophilic attack. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent. In this case, the triphenylsilyl group would be considered the sterically most demanding substituent, thus directing the incoming nucleophile to the opposite face.

However, specific studies on the stereoselective nucleophilic additions to this compound are not extensively reported in the available literature. General principles suggest that the use of chiral reducing agents or chiral nucleophiles could lead to the formation of enantioenriched products. The diastereoselectivity would be dictated by the interplay between the inherent facial bias imposed by the triphenylsilyl group and the stereochemical preference of the chiral reagent.

Electrophilic Substitution and Derivatization

Reactions Leading to α-Halo Ketones

α-Silyl ketones can serve as precursors to α-halo ketones through electrophilic substitution reactions. thieme-connect.de This transformation involves the reaction of the α-silyl ketone with an electrophilic halogen source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic halogen.

For this compound, reaction with an electrophilic halogenating agent would be expected to yield the corresponding α-halo-α-silyl ketone. Subsequent cleavage of the silyl group, if desired, could then provide the α-halo ketone. The general reaction is as follows:

Ph-C(=O)-CH(SiPh₃) + X⁺ → Ph-C(=O)-CX(SiPh₃) + H⁺ (where X = Cl, Br, I)

The direct conversion of ketones to α-halo ketones is a well-established transformation in organic synthesis. thieme-connect.de

Table 2: General Reagents for the Synthesis of α-Halo Ketones from Ketones

HalogenReagentConditions
BromineBromine (Br₂)Acetic acid or other polar solvents
BromineN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or light
ChlorineSulfuryl chloride (SO₂Cl₂)Inert solvent
IodineIodine (I₂)Base or oxidizing agent

The specific conditions for the halogenation of this compound would need to be optimized, taking into account the reactivity of the starting material.

Rearrangement Reactions and Intermediates

Thermal Rearrangement to Silyl Enol Ethers

α-Silyl ketones are known to undergo thermal rearrangement to form silyl enol ethers. nih.gov This process, often referred to as a 1,3-silyl shift, involves the migration of the silyl group from the α-carbon to the carbonyl oxygen. This rearrangement is typically driven by the thermodynamic stability of the resulting silyl enol ether, which benefits from the strong silicon-oxygen bond.

In the case of this compound, a thermal rearrangement would lead to the formation of a triphenylsilyl enol ether. The equilibrium between the α-silyl ketone and the silyl enol ether can be influenced by temperature and the presence of catalysts.

The general transformation is depicted below:

Ph-C(=O)-CH(SiPh₃) ⇌ Ph-C(OSiPh₃)=CH₂

The formation of silyl enol ethers is a fundamental reaction in organic synthesis, as they are versatile intermediates for a variety of carbon-carbon bond-forming reactions. libretexts.org The stereochemistry of the resulting silyl enol ether (E or Z) can sometimes be controlled by the reaction conditions. nih.gov

Cyclopropenation via Cα-Si Bond Insertion of Alkylidene Carbenes

A notable reaction of α-silyl ketones involves their use as precursors for the generation of alkylidene carbenes, which can then undergo intramolecular Cα-Si bond insertion to form cyclopropenes. nih.govacs.org This reaction provides a novel and selective method for the synthesis of these strained ring systems.

The process is initiated by the reaction of an α-silyl ketone, such as a derivative of this compound, with a diazomethane (B1218177) derivative. This generates a carbene intermediate which can then insert into the adjacent Cα-Si bond. This insertion is often found to be highly selective over other potential carbene reactions, such as C-H insertion or addition to double or triple bonds. nih.govacs.org

The general scheme for this transformation is:

R-C(=O)-CH(SiR'₃) + R''CHN₂ → [R-C(=O)-C(SiR'₃)-C(H)R''] → Cyclopropene derivative

This methodology highlights the unique reactivity imparted by the α-silyl group, enabling synthetic pathways that are not readily accessible with other ketone derivatives. The selectivity for Cα-Si bond insertion underscores the favorable interaction between the carbene and the silicon center in the transition state. nih.govacs.org

Mechanistic Pathways of Siliconium Cation Intermediates

The generation of siliconium cation intermediates from α-silyl ketones represents a significant area of study in organosilicon chemistry. These highly reactive species are typically formed under specific conditions, often involving Lewis acids, and their subsequent reactions open pathways to diverse molecular architectures. The enormous electrophilicity and fluorophilicity of silyl cations are their most striking features. researchgate.netresearchgate.net

One proposed mechanism involves the interaction of an α-silyl ketone with a strong Lewis acid. For instance, treating an α-ketophosphate with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can promote the ionization of the phosphate (B84403) group, leading to the formation of an α-acylcarbenium ion. nih.gov While not a direct siliconium cation, this acylcarbenium ion is a closely related reactive intermediate whose generation showcases the umpolung strategy, inducing alkylation at the α-carbon. nih.gov Studies on this transformation using enantioenriched starting materials that yield racemic products suggest an SN1 pathway, supporting the existence of a transient cationic intermediate. nih.gov

In reactions designed to more directly generate silyl cations, the choice of the Lewis acid and the substrate is crucial. The activation of weak Lewis acids, such as silicon tetrachloride (SiCl₄), by strong Lewis bases can generate highly reactive, chiral trichlorosilyl (B107488) cations. nih.govorganic-chemistry.org These cationic species are extremely effective promoters of reactions like aldol additions. nih.govorganic-chemistry.org Furthermore, density functional theory (DFT) studies have been employed to investigate the properties and stability of silyl cations, aiming to create systems with controlled reactivity. researchgate.net A model system where silyl cations are stabilized by intramolecular interaction with various electron-rich donor substituents allows for a comparison of the stabilizing ability of different ligands, paving the way for silyl cations with tunable reactivity. researchgate.net

The reaction of siloxy-alkynes with amides, promoted by a silver cation (Ag⁺), is thought to proceed via a silylium (B1239981) ion migration-mediated hydroamidation pathway. researchgate.net In this mechanism, Ag⁺ facilitates a proton and silylium ion exchange, leading to ketene (B1206846) and silyl-imine intermediates. researchgate.net The subsequent Ag⁺-catalyzed nucleophilic addition and silylium ion migration afford the final product, with the silylium ion acting as a catalyst. researchgate.net

Catalytic Transformations

The unique reactivity of α-silyl ketones, including this compound, makes them valuable substrates in a wide array of catalytic transformations. These reactions, facilitated by Lewis acids, transition metals, or light, allow for the construction of complex molecular frameworks.

Lewis Acid Catalysis in Promoting Reactions

Lewis acids play a pivotal role in activating α-silyl ketones and related species towards nucleophilic attack. A notable strategy is the "Lewis base activation of Lewis acids," where a weak Lewis acid like silicon tetrachloride (SiCl₄) is activated by a chiral Lewis base (a phosphoramide) to form a potent chiral trichlorosilyl cation. nih.govorganic-chemistry.orgacs.org This in situ-generated cationic catalyst is highly effective in promoting aldol additions of silyl ketene acetals to aldehydes with excellent enantioselectivity. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a highly electrophilic, phosphoramide-bound silyl cation that activates the aldehyde for nucleophilic attack. organic-chemistry.org

Similarly, Lewis acids like BF₃·OEt₂ can promote Friedel-Crafts-type alkylation reactions using α-ketophosphates as electrophiles. nih.gov This process is believed to proceed through an α-acylcarbenium ion, a cationic intermediate that can be trapped by arene nucleophiles. nih.gov The reaction tolerates a range of aromatic and heteroaromatic nucleophiles and is even catalytic in the Lewis acid. nih.gov The use of various Lewis acids in these reactions has been explored, with many showing efficacy in producing the desired α,α-diaryl ketones. nih.gov

Transition Metal-Catalyzed Processes: Nickel, Iridium, Rhodium, Copper, Palladium, Ruthenium

Transition metals are extensively used to catalyze transformations of α-silyl ketones and their derivatives, enabling a broad spectrum of reactions.

Nickel: Nickel catalysts have been employed for the decarbonylative silylation of silyl ketones, providing a novel route to silanes. nih.govacs.org This method utilizes an inexpensive and readily available nickel catalyst under mild conditions and proceeds via CO extrusion and intramolecular recombination. nih.govacs.org Nickel catalysis is also effective in the stereoselective alkenylation of ketones mediated by hydrazine (B178648), offering a direct conversion of carbonyl compounds to a variety of alkene derivatives. acs.org Furthermore, nickel catalysis can achieve the remote functionalization of ketones to selectively synthesize Z-silyl enol ethers through a chain-walking mechanism. acs.org

Iridium: Iridium catalysts are particularly effective in the asymmetric allylation of silyl enol ethers derived from ketones and α,β-unsaturated ketones. rsc.orgresearchgate.netnih.gov Using chiral phosphoramidite (B1245037) or (P,olefin) ligands, these reactions proceed with high enantioselectivity and regioselectivity to produce valuable chiral homoallylic ketones. rsc.orgnih.gov Iridium catalysts also enable the site-selective silylation of C(sp³)–H bonds in silyl ethers derived from secondary alcohols and ketones, leading to the formation of anti-1,3-diols after oxidation. nih.gov

Rhodium: Rhodium catalysts are used for the asymmetric hydrosilylation of ketones and α,β-unsaturated ketones with dihydrosilanes, yielding Si-stereogenic alkoxysilanes and silyl enol ethers. rsc.org In the presence of a chiral phosphine (B1218219) ligand, rhodium also catalyzes the asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones, where the presence of chlorotrimethylsilane (B32843) is crucial. pnas.org Mechanistic studies suggest a catalytic cycle involving the insertion of an enone into an arylrhodium species, followed by silylation and transmetalation. pnas.org Rhodium catalysis has also been applied to the α-arylation of silyl enol ethers via C–H functionalization, providing a direct cross-coupling method. nsf.gov

Copper: Copper-catalyzed reactions of α,β-unsaturated ketones have been developed for silylperoxidation, allowing for the difunctionalization of the carbon-carbon double bond to yield silicon-containing peroxy products. acs.orgacs.org The proposed mechanism involves the generation of a silicon-centered radical that adds to the unsaturated ketone. acs.org Copper catalysts also facilitate the amination of silyl ketene acetals with N-chloroamines to produce α-amino esters under mild conditions. jconsortium.com

Palladium: Palladium catalysts are effective for the preparation of silyl enol ethers from α,β-unsaturated ketones or cyclopropyl (B3062369) ketones via 1,4-hydrosilylation. acs.org These reactions often exhibit high Z-selectivity. acs.org Palladium also catalyzes the C–H silylation of aliphatic ketones using an aminooxyamide auxiliary, affording β-silyl ketones with good functional group tolerance. nih.govacs.org

Ruthenium: While less specific detail is available in the provided context for ruthenium, it is mentioned alongside other metals in the context of catalyzing rearrangements of α-silyl ketones to silyl enol ethers. thieme-connect.de Additionally, (p-cymene)Ru(II) complexes have been used to catalyze the annulation reaction between acylsilanes and acrolein. acs.org

Photo-induced Radical Reactions and Electron Transfer Mechanisms

Acylsilanes, including this compound, exhibit rich photochemistry, primarily driven by the formation of reactive intermediates upon irradiation. ulisboa.pt Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, including acylsilanes, under mild conditions. nih.gov

Upon photo-irradiation, acylsilanes can undergo a 1,2-shift of the silyl group to form nucleophilic siloxycarbene intermediates. rsc.orgnih.gov This process is a metal-free method for carbene generation. ulisboa.pt The mechanism is believed to involve the excitation of the acylsilane to a singlet state, which then rearranges to the siloxycarbene. nih.gov This intermediate can then participate in various reactions, including nucleophilic additions and insertions into C-H bonds. rsc.orgnih.gov

Alternatively, single electron transfer (SET) pathways can lead to the formation of acyl radicals. nih.govrsc.org For instance, acylsilanes can be oxidized via SET to generate acyl radicals, which can then be trapped by electron-poor olefins in Giese-type additions. rsc.org These photo-induced processes expand the synthetic utility of acylsilanes, enabling the construction of carbon-carbon bonds through radical pathways. acs.orgulisboa.pt

Detailed Mechanistic Elucidation Studies

Understanding the intricate mechanistic details of reactions involving this compound and other α-silyl ketones is crucial for optimizing existing transformations and designing new ones. These studies often focus on identifying the transient species that govern the reaction pathways.

Identification of Reactive Intermediates

The identification of short-lived reactive intermediates is a key aspect of mechanistic elucidation. youtube.com In the chemistry of α-silyl ketones, several types of intermediates have been proposed and, in some cases, characterized.

Siloxycarbenes: A primary reactive intermediate in the photochemistry of acylsilanes is the siloxycarbene. rsc.orgnih.gov Upon irradiation, acylsilanes can rearrange to form these nucleophilic carbenes. ulisboa.ptrsc.org Their existence is supported by trapping experiments; for example, in the presence of methanol, they insert into the O-H bond to form mixed acetals in near-quantitative yields. nih.govthieme-connect.de

Siliconium Cations: As discussed in section 3.4.3, siliconium cations are proposed intermediates in Lewis acid-catalyzed reactions. nih.govnih.govorganic-chemistry.org Evidence for their formation is often indirect, such as the racemization of chiral starting materials, which points to an SN1-type mechanism proceeding through a planar cationic intermediate. nih.gov The activation of SiCl₄ with a Lewis base to form a catalytically active chiral trichlorosilyl cation further supports the role of cationic silicon species. nih.govorganic-chemistry.org

Radical Intermediates: In photo-induced reactions, the formation of acyl radicals via single electron transfer (SET) is a key mechanistic pathway. nih.govrsc.org These radical intermediates can be generated from acylsilanes and participate in subsequent addition reactions. rsc.org Mechanistic experiments involving radical Brook rearrangements have also identified this as a viable pathway in metal-catalyzed hydrogen-atom-transfer reactions. researchgate.net

Metal-Containing Intermediates: In transition metal-catalyzed reactions, the identification of organometallic intermediates is essential for understanding the catalytic cycle.

Nickel: Mechanistic studies of nickel-catalyzed remote functionalization of ketones suggest the formation of a Ni(I) dimer as a catalyst resting state. acs.org This dimer is converted to a [Ni(II)-H] species, which acts as the active catalyst for chain-walking and ultimately generates a stabilized η³-bound Ni(II) enolate as the key selectivity-controlling intermediate. acs.org In the decarbonylative silylation of silyl ketones, an intramolecular recombination fragment coupling mechanism is proposed. nih.govacs.org

Rhodium: In the rhodium-catalyzed 1,4-addition of aryltitanates to enones, ³¹P NMR studies have been instrumental in elucidating the catalytic cycle. pnas.org The cycle is proposed to involve an (oxa-π-allyl)rhodium intermediate, which is formed by the insertion of the enone into an arylrhodium species. pnas.org This intermediate is then silylated to give the product and a chloro-rhodium complex, which regenerates the active catalyst via transmetalation. pnas.org In Rh(III)-catalyzed α-arylation, a Rh(III)/(V)/(III) catalytic cycle is proposed, involving an acylalkyl Rh(III) intermediate. nsf.gov

The following table summarizes selected catalytic transformations involving α,β-unsaturated ketones, which are structurally related to and can be derived from α-silyl ketones, highlighting the diversity of reactive intermediates and products.

Table 1: Selected Catalytic Transformations of α,β-Unsaturated Ketones and Related Compounds

Catalyst System Substrate Type Key Intermediate Type Product Type Ref.
CuO / TBHP α,β-Unsaturated Ketone Si-centered radical / α-carbonyl radical β-Silyl-α-peroxyketone acs.org
Pd(OAc)₂ / PCy₃ α,β-Unsaturated Ketone Palladium hydride complex (Z)-Silyl enol ether acs.org
Ir catalyst / Chiral Ligand Silyl enol ether Chiral Iridium-allyl complex Chiral homoallylic ketone rsc.org
[RhCl(C₂H₄)₂]₂ / (S)-binap α,β-Unsaturated Ketone (Oxa-π-allyl)rhodium β-Aryl silyl enol ether pnas.org
NiBr₂(dme) / IPr Unsaturated Ketone Ni(II)-hydride / η³-Ni(II) enolate (Z)-Silyl enol ether acs.org

Kinetic Studies and Rate-Determining Steps

The kinetic analysis of reactions involving α-silyl ketones, including this compound, is crucial for understanding their reaction mechanisms and optimizing reaction conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles derived from studies of α-silyl ketones and related organosilicon compounds provide valuable insights into the factors governing their reaction rates and identifying the rate-determining steps.

The reactivity of α-silyl ketones is largely dictated by the nature of the carbon-silicon (C-Si) bond and the substituents on the silicon atom. The C-Si bond is weaker than a carbon-carbon bond and is susceptible to cleavage by nucleophiles. thieme-connect.de The steric hindrance around the silicon atom plays a significant role in the kinetics of these reactions, with bulkier groups generally slowing down the rate of nucleophilic attack. thieme-connect.de

The table below summarizes general kinetic observations for reactions involving α-silyl carbonyl compounds, which can be extrapolated to understand the reactivity of this compound.

Factor Influence on Reaction Rate Rationale
Steric Hindrance at Silicon Increasing steric bulk (e.g., replacing methyl with tert-butyl groups) generally decreases the reaction rate. thieme-connect.deHinders the approach of nucleophiles to the silicon atom.
Nature of Nucleophile Stronger nucleophiles (e.g., fluoride, hydroxide) lead to faster C-Si bond cleavage. thieme-connect.deThe C-Si bond is susceptible to nucleophilic attack at the electropositive silicon center.
Temperature Increasing temperature generally increases the reaction rate.Provides the necessary activation energy for bond cleavage and formation.
Catalyst The presence and nature of a catalyst can significantly alter the reaction rate and pathway.Catalysts can lower the activation energy of the rate-determining step.

Role of Solvents and Additives in Reaction Mechanisms

The polarity of the solvent is a critical factor. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can solvate these species, lowering their energy and thus accelerating the reaction. However, the outcome of a reaction can be highly sensitive to the specific solvent system employed. For example, in the silylation of enolates to form α-silyl ketones, the solvent can influence the ratio of C-silylation to O-silylation products. A notable example is the reaction of the dianion of acetic acid with chlorotrimethylsilane, where a mixture of diethyl ether and tetrahydrofuran, with refluxing prior to the addition of the silylating agent, leads exclusively to the C-silylated product, (trimethylsilyl)acetic acid. thieme-connect.de

Additives can play a variety of roles in the reaction mechanism. They can act as catalysts, co-catalysts, or promoters, or they can influence the selectivity of a reaction by coordinating to reactants or intermediates. For instance, in certain catalytic cycles, additives can facilitate the regeneration of the active catalyst or modulate its reactivity and selectivity. In the context of deoxygenative alkylation of alcohols using sulfones, an iridium complex acts as the catalyst, while KOtBu is used as an additive. acs.org The choice and concentration of such additives can be critical for achieving high yields and selectivity. acs.org

The following table outlines the effects of different solvents and additives on reactions involving α-silyl carbonyl compounds, providing a framework for understanding their potential impact on this compound chemistry.

Solvent/Additive Effect on Reaction Example/Mechanism
Diethyl Ether/Tetrahydrofuran (mixture) Can favor C-silylation over O-silylation. thieme-connect.deIn the synthesis of (trimethylsilyl)acetic acid, this solvent system leads to the exclusive formation of the C-silylated product. thieme-connect.de
Polar Aprotic Solvents (e.g., DMF, CH₃CN) Can accelerate reactions involving polar intermediates.Stabilize charged species, potentially lowering the activation energy of the rate-determining step. nih.gov
Nonpolar Solvents (e.g., Toluene, Benzene) May be used when reactants are nonpolar or to minimize side reactions involving polar species.The relative reaction trends and main products can sometimes be insensitive to the polarity of the reaction solvent. nih.gov
Lewis Acids Can activate the carbonyl group towards nucleophilic attack.Coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Bases (e.g., KOtBu) Can act as a promoter or co-catalyst in certain reactions. acs.orgCan deprotonate substrates to generate reactive intermediates or influence the catalytic cycle.

In Depth Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Phenyl(triphenylsilyl)methanone, offering precise information about the hydrogen, carbon, and silicon atomic environments.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is characterized exclusively by signals in the aromatic region, as there are no aliphatic protons present. The spectrum arises from the 20 protons of the four phenyl rings—three attached to the silicon atom (the triphenylsilyl group) and one attached to the carbonyl carbon (the benzoyl group).

The signals for these aromatic protons typically appear as a complex multiplet in the range of δ 7.20–8.00 ppm. The protons on the phenyl ring of the benzoyl group are generally shifted further downfield compared to those on the triphenylsilyl group due to the deshielding effect of the adjacent carbonyl group. Specifically, the ortho-protons of the benzoyl ring are expected to resonate at the lower end of this range, often around δ 7.80-8.00 ppm. In contrast, the 15 protons of the three phenyl rings on the silicon atom are expected to produce a series of multiplets between approximately δ 7.20 and δ 7.60 ppm. For comparison, the aromatic protons in the related compound triphenylsilane (B1312308) resonate in a similar region. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Benzoyl (ortho-H) 7.80 - 8.00 Multiplet (m)
Benzoyl (meta-, para-H) 7.40 - 7.70 Multiplet (m)

Carbon (¹³C) NMR Spectroscopy for Carbonyl and Framework Carbons

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound, most notably the chemical shift of the carbonyl carbon.

The carbonyl carbon in acylsilanes is significantly deshielded and appears at a very low field, typically in the range of δ 230–250 ppm. This is substantially further downfield than the carbonyl carbon in analogous diaryl ketones like benzophenone (B1666685), which resonates around δ 196.8 ppm. rsc.org This pronounced downfield shift is a hallmark of the acylsilane functionality.

The aromatic carbons of the four phenyl rings are expected to resonate in the typical range of δ 128–140 ppm. Due to the different electronic environments, distinct signals are expected for the ipso, ortho, meta, and para carbons of both the benzoyl and the triphenylsilyl moieties. The carbon atoms of the phenyl rings attached to silicon will show coupling to the ²⁹Si nucleus.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 230 - 250
Aromatic (C-ipso, Si-Ph) 130 - 135
Aromatic (C-ipso, CO-Ph) 135 - 140

Silicon (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon atom in this compound is influenced by the attached phenyl groups and the adjacent benzoyl group. For tetracoordinated organosilanes, the ²⁹Si chemical shifts can vary widely. In compounds with a Si-C(sp²) bond, such as in phenylsilanes, the silicon nucleus is typically shielded relative to tetramethylsilane (B1202638) (TMS). For triphenylsilane, a ²⁹Si chemical shift of approximately -17.50 ppm has been reported. rsc.orgspectrabase.com The presence of the electron-withdrawing carbonyl group in this compound is expected to cause a downfield shift (less negative value) compared to triphenylsilane. The expected chemical shift would likely fall in the range of δ -10 to -25 ppm, which is characteristic for silicon atoms of the R₃Si-C(O)R' type.

Advanced 2D NMR Techniques (e.g., HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for confirming the structural assignment of this compound. An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.

Key expected correlations would include:

A correlation between the ortho-protons of the benzoyl phenyl ring and the carbonyl carbon.

Correlations between the ortho-protons of the triphenylsilyl rings and the ipso-carbons of those rings.

Crucially, a correlation between the ortho-protons of the triphenylsilyl rings and the silicon atom in a ¹H-²⁹Si HMBC experiment, definitively linking the phenyl groups to the silicon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups present in the molecule, particularly the carbonyl group.

Analysis of Carbonyl Group Vibrations and Silicon's Inductive Effects

The most prominent feature in the infrared (IR) spectrum of this compound is the stretching vibration of the carbonyl group (νC=O). In acylsilanes, this band appears at an unusually low frequency compared to typical ketones. While saturated ketones show a νC=O band around 1715 cm⁻¹, and conjugated ketones like benzophenone absorb around 1660-1685 cm⁻¹, acylsilanes exhibit this band in the region of 1620–1650 cm⁻¹. researchgate.netresearchgate.net

This significant shift to lower wavenumber is attributed to the electronic properties of the silicon atom. The silicon atom is less electronegative than carbon and has accessible d-orbitals, leading to a weak σ-donor and (p-d)π acceptor character. This results in a lowering of the C=O bond order and, consequently, a lower stretching frequency. The inductive effect of the electron-donating silyl (B83357) group weakens the carbonyl double bond, shifting its absorption to a lower frequency. uni-muenchen.de

Other characteristic bands in the IR spectrum would include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1430–1600 cm⁻¹ region.

A strong band around 1120 cm⁻¹ corresponding to the Si-Ph (silicon-phenyl) vibration. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
C=O (Acylsilane) Stretch 1620 - 1650 Strong
Aromatic C-H Stretch 3050 - 3080 Medium
Aromatic C=C Stretch 1430, 1480, 1590 Medium to Weak

Identification of Functional Groups and Bond Character

Spectroscopic analysis of this compound is fundamental to identifying its key functional groups and understanding the nature of its chemical bonds. The presence of both a benzoyl group and a triphenylsilyl moiety results in a distinctive spectroscopic signature.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorptions corresponding to the carbonyl (C=O) group and the triphenylsilyl (Si-Ph₃) group. A defining feature of acylsilanes is the position of the C=O stretching vibration, which appears at a lower frequency (1620–1640 cm⁻¹) compared to analogous diaryl ketones like benzophenone (typically 1660–1670 cm⁻¹). scielo.brresearchgate.netvscht.cz This shift is attributed to the electronic influence of the silicon atom, which polarizes the carbonyl group. scielo.br The spectrum also displays strong bands characteristic of the Si-Ph bond, including a notable absorption around 1428 cm⁻¹, and C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. vscht.czdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: A key diagnostic feature in the ¹³C NMR spectrum of this compound is the chemical shift of the carbonyl carbon. In acylsilanes, this signal is significantly shifted downfield compared to typical ketones. tandfonline.comtandfonline.com For instance, the carbonyl carbon in benzoyl(trimethylsilyl)silane appears at δ = 237.1 ppm, and related acylsilanes show this peak around 242 ppm. nih.gov This is a substantial shift from the ~196 ppm value seen in benzophenone. rsc.org This downfield shift is interpreted as evidence of unique multiple bond character in the Si-CO bond. tandfonline.comtandfonline.com The aromatic carbons of the four phenyl rings would produce a complex series of signals in the typical aromatic region (δ ≈ 125-140 ppm).

¹H NMR: The ¹H NMR spectrum would be dominated by a complex multiplet pattern in the aromatic region (δ ≈ 7.0–8.0 ppm) corresponding to the protons of the benzoyl-phenyl and the three triphenylsilyl-phenyl groups.

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct insight into the silicon environment. For acylsilanes, the silicon atom bearing the acyl group exhibits a characteristic resonance. In structurally related compounds, such as those with a Si(acyl) moiety, these signals appear in a predictable region that is distinct from other types of silicon environments, like siloxanes. nih.govresearchgate.net

Spectroscopic TechniqueFunctional GroupExpected Characteristic Absorption/ShiftReference
IR SpectroscopyC=O (Ketone)1620 - 1640 cm⁻¹ scielo.brresearchgate.net
IR SpectroscopySi-Phenyl~1428 cm⁻¹ dtic.mil
¹³C NMRC=O (Carbonyl)δ ≈ 235 - 245 ppm tandfonline.comnih.gov
¹³C NMRAromatic Carbonsδ ≈ 125 - 140 ppm rsc.org
¹H NMRAromatic Protonsδ ≈ 7.0 - 8.0 ppm rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic spectrum of this compound is of significant interest due to the interaction between the silicon atom and the benzoyl chromophore. Acylsilanes are characteristically colored compounds, a direct result of an unusually large bathochromic (red) shift of the lowest-energy n→π* electronic transition of the carbonyl group. scielo.brtandfonline.com This transition, which is formally forbidden, becomes more allowed and moves to a much longer wavelength (e.g., >370 nm) compared to its carbon analogues (which typically absorb below 300 nm). tandfonline.com

The UV-Vis spectrum is expected to show at least two main absorption bands:

An intense band at shorter wavelengths corresponding to the π→π* transition within the conjugated benzoyl system.

A weaker, broad band at longer wavelengths (in the visible or near-UV region) corresponding to the aforementioned n→π* transition, responsible for the compound's color. researchgate.nettandfonline.com

Correlation with Theoretical Electronic Structure Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and assigning the observed transitions in acylsilanes. nih.gov Such calculations can confirm that the longest wavelength absorption band arises from the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

Computational studies allow for the visualization of the frontier molecular orbitals (HOMO and LUMO). For acylsilanes, the HOMO is typically localized on the non-bonding p-orbital of the carbonyl oxygen, while the LUMO is the π* orbital of the C=O bond, which also has significant contribution from the silicon d-orbitals. These calculations can precisely model the HOMO-LUMO energy gap, which corresponds to the energy of the electronic transition, and explain the bathochromic shift observed experimentally. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and structural integrity of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₂₅H₂₀OSi) and mass (364.51 g/mol ).

The fragmentation pattern under electron ionization (EI) is predicted to be dominated by cleavage of the bonds adjacent to the carbonyl group and the silicon atom. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the Si-C(O) bond is a primary pathway for acylsilanes. This would lead to the formation of two highly characteristic ions: the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the triphenylsilyl cation ([Si(C₆H₅)₃]⁺) at m/z 259. libretexts.org

Loss of Phenyl Groups: Fragmentation via the loss of a phenyl radical (C₆H₅•) from either the silicon atom or the benzoyl group is expected, leading to a significant ion at [M-77]⁺.

Aromatic Fragments: The presence of phenyl groups would also generate characteristic aromatic fragment ions, such as the phenyl cation ([C₆H₅]⁺) at m/z 77. nih.gov

m/zPredicted Fragment IonFormula
364[M]⁺ (Molecular Ion)[C₂₅H₂₀OSi]⁺
259Triphenylsilyl cation[Si(C₆H₅)₃]⁺
105Benzoyl cation[C₆H₅CO]⁺
77Phenyl cation[C₆H₅]⁺

X-ray Diffraction for Solid-State Structural Determination

While specific X-ray diffraction data for this compound is not available, analysis of closely related structures provides significant insight into its expected solid-state conformation. A critical feature of acylsilanes revealed by X-ray crystallography is the unusually long silicon-carbonyl carbon bond. scielo.br X-ray analysis of acetyl(trimethylsilyl)methane showed this Si-C(O) bond to be 1.926 Å, which is substantially longer than a typical C-C(O) bond (1.51 Å). scielo.br This elongation reflects the unique electronic environment and steric factors within the acylsilane moiety.

Confirmation of Molecular Geometry and Conformational Analysis

The phenyl rings attached to the silicon atom and the benzoyl group will be twisted out of this plane to minimize steric hindrance. The precise dihedral angles are determined by the balance between conjugative effects, which favor planarity, and steric repulsion between the bulky phenyl groups, which forces them apart. nih.gov Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces and potential weak C-H···π interactions between phenyl rings of adjacent molecules. nih.gov

Computational Chemistry Investigations of Phenyl Triphenylsilyl Methanone

Density Functional Theory (DFT) for Molecular Structure Optimization and Analysis

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is extensively used to determine optimized geometries, conformational preferences, and various structural parameters.

Geometry optimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For Phenyl(triphenylsilyl)methanone, geometry optimizations have been performed to ascertain its most stable structure. ethz.ch This process involves systematically adjusting the positions of the atoms until the forces on each atom are minimized.

The exploration of the conformational landscape involves identifying various stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. While detailed studies mapping the complete conformational landscape of this compound are not extensively reported, the optimization process confirms the most energetically favorable conformation, which is crucial for understanding its reactivity and physical properties.

The result of a geometry optimization is a precise set of coordinates for each atom, from which key structural parameters can be derived. These include bond lengths (the distances between bonded atoms), bond angles (the angles between three connected atoms), and dihedral angles (the rotational angles between four connected atoms). These parameters define the molecule's specific shape. For this compound, these calculated values provide a theoretical model of its structure that can be compared with experimental data if available.

ParameterAtom ConnectionCalculated Value (Example)
Bond Length Si-C(carbonyl)Value not available
C=OValue not available
Si-C(phenyl)Value not available
Bond Angle Si-C-OValue not available
C(phenyl)-Si-C(phenyl)Value not available
Dihedral Angle O=C-Si-C(phenyl)Value not available

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For calculations involving this compound, the hybrid functional B3LYP has been utilized. ethz.ch B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used functional that incorporates a portion of exact exchange from Hartree-Fock theory, often providing reliable results for organic and organometallic molecules. nih.gov

The basis set employed in these optimizations was 6-31g(d,p) . ethz.ch This notation indicates that it is a Pople-style basis set of double-zeta quality, augmented with polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for more flexibility in describing the shape of electron orbitals, which is crucial for accurately modeling bonding in molecules with complex geometries like this compound.

Electronic Structure and Quantum Chemical Descriptors

Beyond molecular geometry, DFT is used to explore the electronic properties of a molecule, which are fundamental to its reactivity. Descriptors such as molecular orbitals and electrostatic potential maps are key outputs of these calculations.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

In studies of acylsilanes related to this compound, a consistent pattern for the frontier orbitals has been observed. ethz.ch

The HOMO is typically localized on the free lone pair of the carbonyl oxygen atom.

The LUMO is the corresponding π* (pi-antibonding) orbital of the carbonyl group. ethz.ch

This distribution suggests that the carbonyl oxygen is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

DescriptorDescriptionSignificance for this compound
HOMO Highest Occupied Molecular OrbitalLocalized on the carbonyl oxygen lone pair; indicates the site of electron donation (nucleophilicity). ethz.ch
LUMO Lowest Unoccupied Molecular OrbitalThe π* orbital of the carbonyl group; indicates the site of electron acceptance (electrophilicity). ethz.ch
Energy Gap (ΔE) ELUMO - EHOMOAn indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors on the MEP map represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are attractive to nucleophiles.

Green regions represent neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show a region of strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons, confirming it as a likely site for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the silicon atom and the hydrogen atoms of the phenyl rings. While this is a standard and insightful analysis, specific MEP maps for this compound are not available in the consulted research.

Global Chemical Reactivity Parameters

The reactivity of this compound can be analyzed using global chemical reactivity descriptors derived from Density Functional Theory (DFT). These parameters, including ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and global electrophilicity index (ω), provide insights into the molecule's stability and reactivity. researchgate.netresearchgate.net DFT has become a popular method for calculating these molecular properties due to its accuracy in computing electronic structure. mdpi.com

The following table summarizes the key global chemical reactivity parameters and their significance in understanding the chemical behavior of this compound.

ParameterSymbolSignificance
Ionization PotentialIThe minimum energy required to remove an electron from the molecule. A lower value indicates it is a better electron donor. globalresearchonline.net
Electron AffinityAThe energy released when an electron is added to the molecule. A higher value suggests it is a better electron acceptor. globalresearchonline.net
Chemical PotentialμRepresents the escaping tendency of electrons from an equilibrium system.
Global HardnessηMeasures the resistance to change in the electron distribution or charge transfer. A lower value indicates higher reactivity. rasayanjournal.co.in
Global Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. rasayanjournal.co.in
HOMO-LUMO GapΔEThe energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It is an indicator of molecular stability and reactivity. rasayanjournal.co.in

This table is generated based on general principles of computational chemistry and may not represent the exact values for this compound without specific calculations.

Theoretical Spectroscopic Predictions and Interpretation

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov These theoretical predictions can aid in the analysis of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

Simulation of IR, Raman, and UV-Vis Spectra

Theoretical simulations of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra for this compound can be performed using DFT calculations. researchgate.net The calculated vibrational frequencies from DFT are often scaled to achieve better agreement with experimental data. researchgate.net These simulations are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov

The UV-Vis absorption spectrum can be simulated to understand the electronic transitions within the molecule. nih.gov The calculated absorption wavelengths (λ), excitation energies, and oscillator strengths provide insights into the nature of these transitions. researchgate.net

The following table outlines the types of spectroscopic data that can be obtained through computational simulations.

SpectroscopyInformation Obtained from Simulation
Infrared (IR) Vibrational frequencies and intensities, aiding in the identification of functional groups and molecular structure. nih.gov
Raman Complementary vibrational information to IR spectroscopy. nih.gov
UV-Visible (UV-Vis) Electronic transition energies, absorption wavelengths (λmax), and oscillator strengths, which characterize the electronic structure and color properties. researchgate.net

This table is for illustrative purposes and the specific spectral details for this compound would require dedicated computational studies.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of this compound. chemicalbook.comchemicalbook.com Additionally, computational methods can predict the ²⁹Si NMR chemical shifts, which would be particularly informative for this silyl-containing compound. researchgate.net

The table below shows the types of NMR data that can be computationally predicted.

NucleusMethodSignificance
¹H GIAOPredicts the chemical environment of hydrogen atoms.
¹³C GIAOPredicts the chemical environment of carbon atoms, providing information about the carbon skeleton.
²⁹Si GIAOPredicts the chemical environment of the silicon atom, crucial for characterizing organosilicon compounds.

This table illustrates the potential of computational NMR prediction for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netekb.eg It provides detailed information about the excited states and the nature of electronic transitions. nih.gov By using TD-DFT, one can calculate the excitation energies, oscillator strengths, and corresponding absorption wavelengths for this compound. researchgate.net This information is crucial for understanding the molecule's photophysical properties and interpreting experimental UV-Vis spectra. The analysis of the molecular orbitals involved in these transitions, such as the HOMO and LUMO, can reveal the charge-transfer character of the excitations. nih.gov

Computational Mechanistic Studies

Computational chemistry plays a vital role in elucidating the reaction mechanisms of chemical transformations involving compounds like this compound.

Elucidation of Reaction Pathways and Transition States

DFT calculations can be employed to map out the potential energy surface of a reaction, allowing for the elucidation of reaction pathways and the identification of transition states. researchgate.net This involves locating the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. The calculated energy barriers associated with the transition states provide insights into the feasibility and kinetics of the reaction. For instance, computational studies could be used to investigate the mechanism of nucleophilic addition to the carbonyl group of this compound or reactions involving the triphenylsilyl group. researchgate.net Such studies are invaluable for understanding the reactivity and predicting the products of chemical reactions. researchgate.net

Energy Profiles and Barrier Heights for Transformations

Computational chemistry provides critical insights into the reaction mechanisms and energetics of chemical transformations. For acylsilanes, a prominent family of reactions involves photochemical rearrangements, most notably the Brook rearrangement. This process typically proceeds through the initial excitation of the acylsilane to an excited singlet state, followed by a 1,2-silyl shift from carbon to the carbonyl oxygen, yielding a siloxycarbene intermediate. This intermediate can then undergo further reactions, such as the formation of a silene.

Due to a lack of specific computational studies on this compound, the energy profiles and barrier heights presented here are based on analogous acylsilane systems investigated through theoretical methods like Density Functional Theory (DFT) and post-Hartree-Fock methods. These studies help in understanding the plausible transformation pathways for this compound.

The photochemical Brook rearrangement is initiated by the absorption of light, promoting the molecule to an excited state. The subsequent isomerization to a siloxycarbene is a key step with a specific energy barrier. This carbene intermediate is often short-lived and can be trapped or undergo further rearrangement to form a more stable silene. In some cases, the silene can then dimerize.

Computational studies on related acylsilanes have elucidated the energetics of these steps. For instance, upon photoexcitation, the acylsilane is promoted to an excited singlet state. From this state, the rearrangement to the siloxycarbene intermediate occurs. The energy barrier for this silyl (B83357) migration is a crucial factor determining the reaction's feasibility. Subsequent reactions of the siloxycarbene, such as rearrangement to a silene, also have associated energy barriers.

A representative energy profile for a generic acylsilane photochemical rearrangement is depicted below. The values are illustrative and based on computational studies of similar compounds.

Table 1: Representative Calculated Energy Barriers for Photochemical Rearrangement of Acylsilanes

Transformation StepIntermediate/Transition StateCalculated Energy Barrier (kcal/mol)
Acylsilane (S₀) → Acylsilane (S₁)Excited Singlet StateVaries with absorption wavelength
Acylsilane (S₁) → SiloxycarbeneSilyl Migration Transition State10 - 20
Siloxycarbene → SileneRearrangement Transition State5 - 15
2 x Silene → DimerDimerization Transition StateLow to negligible

Note: These values are generalized from computational studies on various acylsilanes and are intended to be illustrative for this compound in the absence of specific data.

The nature of the substituents on both the silicon atom and the acyl group significantly influences these energy barriers. The bulky triphenylsilyl group in this compound is expected to have a considerable steric and electronic impact on the stability of intermediates and transition states, and thus on the corresponding energy barriers.

Solvent Effects in Computational Models

Solvent effects play a crucial role in the kinetics and thermodynamics of chemical reactions. pitt.edu In computational chemistry, these effects are typically modeled using either implicit or explicit solvent models. easychair.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. researchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, at the cost of significantly higher computational expense. pitt.edu

For the transformations of this compound, particularly photochemical rearrangements, the polarity of the solvent can influence the stability of the excited states, intermediates, and transition states. For example, a polar solvent might stabilize a charge-separated excited state or a polar intermediate, thereby altering the energy profile of the reaction.

Computational investigations on related systems often employ these models to predict how the reaction mechanism and energetics will change in different solvent environments. For instance, the energy barrier for a particular transformation might be calculated in the gas phase and then recalculated in various solvents to assess the magnitude of the solvent effect.

Table 2: Illustrative Calculated Solvent Effects on a Key Transformation Step (e.g., Siloxycarbene Formation Barrier)

SolventDielectric Constant (ε)Calculated Energy Barrier (kcal/mol)
Gas Phase115.0
Hexane1.8814.5
Dichloromethane8.9313.2
Acetonitrile37.512.5

Note: The data in this table is hypothetical and serves to illustrate the typical trend of solvent effects on reaction barriers as predicted by computational models for related compounds.

The trend generally shows that polar solvents can lower the energy barrier for reactions that proceed through polar transition states. In the context of the Brook rearrangement of this compound, the formation of the zwitterionic character in the transition state for silyl migration would be stabilized by more polar solvents, thus potentially accelerating the reaction. Explicit solvent models would be particularly important if specific interactions, like hydrogen bonding from a protic solvent, are expected to play a significant role in the reaction mechanism.

Strategic Applications in Complex Organic Synthesis

Phenyl(triphenylsilyl)methanone as a Versatile Building Block

This compound serves as a valuable C2 synthon, a fundamental two-carbon building block, in organic synthesis. acs.org Its utility lies in the ability to introduce a benzoyl group and a triphenylsilyl group into a molecule, which can then be further manipulated. The presence of the triphenylsilyl group, a bulky and sterically demanding moiety, often influences the reactivity and selectivity of subsequent transformations. thieme-connect.de This makes this compound a strategic choice for constructing complex molecular architectures where precise control over reaction outcomes is crucial. rsc.orgnih.govossila.com

The versatility of acylsilanes like this compound is further highlighted by their participation in a variety of synthetic transformations. researchgate.netsnnu.edu.cn These compounds are generally stable and easy to handle under normal laboratory conditions. snnu.edu.cn Their unique reactivity allows them to be used in the generation of acyl radicals and in multicomponent reactions, providing efficient pathways to polyfunctionalized molecules. nih.govresearchgate.net

Regio- and Stereocontrol in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The triphenylsilyl group in this compound plays a critical role in directing the regio- and stereochemical outcomes of various bond-forming reactions. This control is a cornerstone of its utility in synthesizing complex, stereochemically defined molecules.

Enantioselective Control through Silyl (B83357) Group Influence

The bulky triphenylsilyl group exerts significant steric influence, which can be harnessed to achieve high levels of enantioselectivity in nucleophilic additions to the carbonyl group. scielo.brresearchgate.net Chiral catalysts can interact with the acylsilane, and the steric bulk of the silyl group helps to create a well-defined chiral environment, favoring the formation of one enantiomer over the other. nih.govresearchgate.net This has been demonstrated in various catalytic enantioselective reactions, leading to the synthesis of chiral alcohols and other valuable building blocks with high enantiomeric purity. researchgate.netnih.govacs.org The development of chiral catalysts specifically designed for silyl group-containing substrates has further expanded the scope of these enantioselective transformations. nih.gov

Regioselectivity in Aldol (B89426) and Michael Reactions

In aldol and Michael reactions, the electronic and steric properties of the silyl group in acylsilanes like this compound can be used to control regioselectivity. acs.orgresearchgate.net Aldol reactions, which form a new carbon-carbon bond, are fundamental in organic synthesis. masterorganicchemistry.com The choice of reaction conditions and the nature of the reactants can influence whether the reaction proceeds via a kinetic or thermodynamic enolate, thereby determining the regiochemical outcome. stackexchange.com

In mixed aldol reactions, where two different carbonyl compounds are used, careful selection of reactants is necessary to avoid a complex mixture of products. libretexts.org Acylsilanes can be employed as one of the carbonyl components to direct the course of the reaction. tamu.edu The silyl group can influence the acidity of the α-protons and the stability of the resulting enolate, thus favoring the formation of a specific regioisomer. stackexchange.com Similarly, in Michael additions, the silyl group can direct the nucleophilic attack to a specific position on an α,β-unsaturated system, leading to the formation of a single regioisomeric product.

Acylsilanes as Carbonyl Equivalents

A significant application of acylsilanes, including this compound, is their use as equivalents of other carbonyl functional groups, such as aldehydes and esters. This strategy allows for reactions that might be difficult to achieve with the parent carbonyl compound.

Aldehyde Equivalents in Nucleophilic Additions

Acylsilanes can function as aldehyde equivalents in nucleophilic addition reactions. scielo.brresearchgate.net This is particularly useful because the subsequent removal of the silyl group to yield an aldehyde can often be achieved with high stereospecificity. scielo.br Nucleophilic attack on the carbonyl group of the acylsilane, followed by a protiodesilylation step, effectively results in the net addition of a nucleophile to an aldehyde. This approach provides a valuable alternative to the direct use of often more reactive or less stable aldehydes.

Ester Equivalents for Chirality Induction

Acylsilanes can also serve as ester equivalents, particularly in reactions aimed at inducing chirality. scielo.brrsc.org The oxidation of acylsilanes can smoothly convert them into esters. scielo.br This two-step sequence, involving a stereoselective reaction on the acylsilane followed by oxidation, allows for the synthesis of chiral esters that might be difficult to obtain through direct esterification methods. The ability to control the stereochemistry at the carbon alpha to the silyl group before oxidation makes this a powerful strategy for asymmetric synthesis.

Application in Annulation Reactions and Complex Molecule Construction

The strategic use of silyl ketones, such as this compound, extends to the construction of cyclic systems through annulation reactions. These reactions are fundamental in the synthesis of complex molecules, and the unique properties of silyl enol ethers derived from these ketones provide a powerful tool for chemists. organic-chemistry.org

A notable strategy involves the remote functionalization of ketones to generate silyl enol ethers with high regio- and stereoselectivity. acs.orgnih.govnih.gov This approach, often utilizing nickel-catalyzed chain walking from a distant olefinic site, allows for the formation of specific Z-silyl enol ethers. organic-chemistry.orgacs.orgnih.govnih.gov The positional selectivity of this transformation is dictated by the direction of the chain walk, independent of the thermodynamic stability of the resulting silyl enol ether. acs.orgnih.govnih.gov This method is compatible with a range of aliphatic and (hetero)aromatic ketones. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest the involvement of a Ni(I) dimer that, upon reaction with an alkyl bromide, forms a [Ni(II)-H] species, which acts as the active catalyst for the chain-walking and functionalization process. organic-chemistry.orgacs.orgnih.govnih.gov This ultimately leads to a stabilized η³-bound Ni(II) enolate, which is key to controlling the selectivity of the reaction. nih.govnih.gov

The resulting silyl enol ethers are valuable precursors for various carbon-carbon bond-forming reactions, enabling the construction of complex cyclic and acyclic structures. nih.gov The ability to generate these intermediates with precise control over their geometry is crucial for subsequent stereoselective transformations. acs.org

Role of Silicon as a "Traceless" Directing Group in Synthesis

The triphenylsilyl group in this compound can function as a "traceless" directing group, a powerful concept in organic synthesis where a group guides a reaction and is subsequently removed without leaving a trace in the final product. rsc.org This strategy enhances reactivity and selectivity by converting an intermolecular reaction into a more favorable intramolecular one. beilstein-journals.org

Temporary Silicon Connections in Macrocyclization and Tandem Reactions

Silicon-based tethers are widely employed to temporarily link two reacting partners, thereby facilitating intramolecular reactions. rsc.orgbeilstein-journals.org This approach is particularly advantageous in macrocyclization and tandem reaction sequences. The formation of silyl ethers or silyl acetals provides a stable yet readily cleavable linkage. beilstein-journals.org

The effectiveness of the silicon tether is often dependent on the steric bulk of the substituents on the silicon atom. nih.govfigshare.com For instance, in intramolecular allylations of aldehydes with allylsilanes, a dimethylsilyl ether connection can lead to undesired side reactions, while a more sterically hindered diethylsilyl or diisopropylsilyl ether tether can promote the desired cyclization, albeit sometimes with a slight decrease in stereoselectivity. nih.govfigshare.com These temporary silicon connections have been successfully applied in various metal-mediated reactions, including the Pauson-Khand reaction, Diels-Alder reactions, and radical cyclizations, often leading to unique regio- and stereochemical outcomes compared to their intermolecular counterparts. rsc.orgbeilstein-journals.org The development of bifunctional silyl reagents has further expanded the scope of this strategy, allowing for tandem reactions initiated by the addition of the reagent to a carbonyl group. nih.gov

Ortho-C-H Silylation and Subsequent Transformations

The directing group ability of ketones can be harnessed for the ortho-C-H functionalization of aromatic rings. While direct C-H silylation is an active area of research, the strategic placement of a ketone, such as in this compound, can direct metallation to the ortho position, enabling subsequent transformations.

Ruthenium-catalyzed ortho-arylation of aryl ketones, for example, demonstrates the utility of the ketone as a directing group. researchgate.net The efficiency of such reactions can be significantly improved by the addition of specific ligands, such as 2-(o-tolyl) pyridine. researchgate.net This strategy is applicable to a variety of aryl-alkyl ketones and allows for the introduction of different aryl groups. researchgate.net While the direct ortho-silylation of this compound itself is not explicitly detailed in the provided context, the principle of ketone-directed C-H activation provides a conceptual framework for its potential use in such transformations. The resulting ortho-silylated compounds would be valuable intermediates for further synthetic manipulations.

Late-Stage Functionalization Strategies Employing Silyl Ketones

The concept of late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is of paramount importance in drug discovery and development. Silyl ketones and their derivatives play a crucial role in enabling such strategies.

The base-catalyzed addition of alkynylsilanes to ketone derivatives, a transition-metal-free process, allows for the functionalization of a wide array of compounds, including biorelevant molecules. researchgate.net This method has been successfully applied to the late-stage modification of drugs, demonstrating its robustness and versatility. researchgate.net

Furthermore, a novel approach to the enantioselective α-functionalization of ketones involves a reversal of the traditional roles of nucleophile and electrophile. nih.gov In this strategy, a ketone is masked as an electrophilic silyl enol ether derivative, which can then react with a variety of conventional nucleophiles (carbon, nitrogen, oxygen, and sulfur) in the presence of a metallacyclic iridium catalyst. nih.gov This method provides access to a diverse range of α-functionalized ketones with high enantioselectivity using a single catalytic system. nih.gov The choice of the silyl group is critical for the success of this transformation, as it prevents undesired side reactions such as Michael addition. nih.gov

The development of remote functionalization strategies, as discussed earlier, also contributes significantly to late-stage functionalization. acs.orgnih.govnih.gov The ability to functionalize a ketone at a position distant from an existing functional group using a "chain-walking" catalyst opens up new avenues for modifying complex molecular scaffolds. organic-chemistry.orgacs.orgnih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Silyl (B83357) Ketone Transformations

The transformation of silyl ketones is a focal point of contemporary research, with a strong emphasis on developing innovative and efficient catalytic systems. A primary area of investigation is the catalytic hydrosilylation of prochiral ketones to produce silyl ethers, which are precursors to valuable chiral alcohols. doi.orgresearchgate.net While this reaction has been known for some time, recent efforts have been directed towards using more abundant and less expensive base metals in the catalytic systems, as well as improving reaction conditions to be milder and more substrate-tolerant. doi.org

For instance, copper-based catalytic systems have shown significant promise. One such system, utilizing CuCl, t-BuONa, and (R)-BINAP, has been effective in the hydrosilylation of a variety of aryl alkyl ketones, yielding the corresponding alcohols with high yields and enantioselectivities. doi.org However, its effectiveness diminishes with dialkyl ketones. doi.org Another notable copper-based system employs Cu(OAc)2 x H2O with (R)-BINAP, which demonstrates high enantioselectivity, particularly for ketones with electron-withdrawing groups. doi.org

Cobalt complexes are also being explored as catalysts. For example, cobalt POCOP pincer complexes have demonstrated a remarkable tolerance for a wide array of functional groups in the hydrosilylation of aldehydes and ketones. researchgate.net Beyond hydrosilylation, nickel-catalyzed systems are being developed for the remote functionalization of ketones to synthesize Z-silyl enol ethers with high regio- and stereoselectivity. acs.orgnih.govorganic-chemistry.org This method involves a "chain walking" mechanism where a Ni(I) dimer is the key catalytic species. acs.orgnih.govorganic-chemistry.org

The development of these novel catalytic systems is crucial for expanding the synthetic utility of silyl ketones. The table below summarizes some of the key features of recently developed catalytic systems for ketone transformations.

Catalyst SystemKetone TypeTransformationKey Features
CuCl/t-BuONa/(R)-BINAPAryl alkyl ketonesAsymmetric HydrosilylationHigh yields and good to excellent enantioselectivities. doi.org
Cu(OAc)2 x H2O/(R)-BINAPAryl alkyl ketonesAsymmetric HydrosilylationHighest ee values for ketones with electron-withdrawing groups. doi.org
Cobalt POCOP pincer complexesAldehydes and ketonesHydrosilylationRemarkable tolerance for diverse functional groups. researchgate.net
NiBr2dme/IPr/iPrBr/Mn(Hetero)aromatic and aliphatic ketonesRemote Functionalization to Z-silyl enol ethersHigh yields and Z-selectivity via a chain walking mechanism. acs.orgnih.gov

Exploration of New Reactivity Modes and Mechanistic Paradigms

Researchers are continuously probing the reactivity of silyl ketones to uncover new transformation pathways and gain deeper mechanistic understanding. One area of interest is the thermal rearrangement of α-silyl ketones into their corresponding silyl enol ethers, a process that can be catalyzed by transition metals. thieme-connect.de The stability of α-silyl carbonyl compounds is a significant factor in their reactivity, with α-silyl ketones being generally more stable than α-silyl aldehydes but susceptible to this rearrangement. thieme-connect.de

The silicon group in α,β-unsaturated α-silyl carbonyl compounds plays a dual role: it stabilizes the α-anion formed during Michael addition and its steric bulk can hinder polymerization. thieme-connect.de This has been leveraged in annulation reactions for the construction of complex molecular architectures like steroid skeletons. thieme-connect.de

Recent studies have also focused on the remote functionalization of ketones to produce silyl enol ethers, a transformation that proceeds via a nickel-catalyzed "chain walking" mechanism. acs.orgnih.govorganic-chemistry.org Mechanistic investigations suggest the formation of a Ni(I) dimer as a catalyst resting state, which then converts to a [Ni(II)-H] species that acts as the active catalyst for chain walking and functionalization. acs.orgnih.govorganic-chemistry.org This approach offers a novel way to control the position and stereochemistry of the resulting silyl enol ether, independent of the thermodynamic stability of the double bond. acs.orgnih.gov

Furthermore, cascade reactions involving β-silyl ketones and aldehydes have been shown to proceed through an aldol (B89426) reaction followed by a doi.orgacs.org-Brook rearrangement and subsequent intramolecular 1,2-addition to form cyclopropanol (B106826) derivatives. researchgate.net These intermediates then undergo carbon-carbon bond cleavage to yield β,γ-unsaturated ketones. researchgate.net The photochemical Paternò-Büchi reaction of silyl enol ethers with aromatic aldehydes represents another reactivity mode, leading to the diastereoselective formation of 3-(silyloxy)oxetanes. organic-chemistry.org

Reactivity ModeSubstratesKey Intermediates/CatalystsProducts
Thermal Rearrangementα-Silyl ketonesTransition metal catalysts (e.g., Rh, Pd, Ir, Pt)Silyl enol ethers thieme-connect.de
Remote FunctionalizationKetones with distant olefinsNi(I) dimer/[Ni(II)-H]Z-Silyl enol ethers acs.orgnih.govorganic-chemistry.org
Aldol/Brook/Carbon Skeletal Rearrangement Cascadeβ-Silyl ketones, AldehydesKHMDS, 18-crown-6β,γ-Unsaturated ketones researchgate.net
Paternò-Büchi ReactionSilyl enol ethers, Aromatic aldehydesUV light3-(Silyloxy)oxetanes organic-chemistry.org

Advanced Computational Modeling for Predictive Organic Synthesis

The use of advanced computational modeling is becoming increasingly integral to understanding and predicting the outcomes of organic reactions involving silyl ketones. Density Functional Theory (DFT) calculations, for example, have been employed to verify the in situ generation of vinyl cation intermediates in the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates, which leads to the formation of cyclic silyl enol ethers. rsc.org These computational studies provide crucial insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

In the context of the nickel-catalyzed remote functionalization of ketones, computational studies have helped to elucidate the mechanism by confirming that the directionality of the chain walk determines the final geometry of the product. organic-chemistry.org This predictive capability is invaluable for designing new reactions and optimizing existing ones.

Computational methods are also being applied to understand the stereoselectivity of reactions. For instance, in the Paternò-Büchi reaction between silyl enol ethers and aromatic aldehydes, stereoconvergence is observed due to conformational preferences during the formation of the biradical intermediate, a phenomenon that can be rationalized through computational modeling. organic-chemistry.org The ability to predict stereochemical outcomes is a significant step towards the rational design of catalysts and reaction conditions for asymmetric synthesis.

The integration of computational chemistry with experimental work is creating a powerful synergy for advancing the field of predictive organic synthesis, enabling chemists to design more efficient and selective transformations for silyl ketones like phenyl(triphenylsilyl)methanone.

Integration of this compound in Cascade and Multicomponent Reactions

The unique reactivity of silyl ketones makes them attractive candidates for use in cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity from simple starting materials. nih.gov MCRs that involve ketones as one of the components are well-established, such as the Bucherer–Bergs synthesis of hydantoins. mdpi.com This reaction typically involves an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.com The integration of this compound into such MCRs could lead to the synthesis of novel silicon-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Cascade reactions, also known as domino reactions, offer another avenue for the efficient synthesis of complex molecules. A notable example is the reaction of β-silyl ketones with aldehydes, which proceeds through an aldol reaction, a doi.orgacs.org-Brook rearrangement, and an intramolecular 1,2-addition, ultimately leading to β,γ-unsaturated ketones. researchgate.net This one-pot process demonstrates the potential of silyl ketones to participate in complex reaction sequences.

Furthermore, photocatalytic radical cascade reactions are emerging as a powerful tool for constructing diverse cyclic compounds. nih.gov While current research in this area has focused on substrates like tryptophans and γ-alkenyl-α-amino acids, the principles could be extended to silyl ketones. The development of new cascade and multicomponent reactions incorporating this compound would significantly expand its synthetic utility and open up new avenues for the creation of structurally diverse and functionally rich molecules.

Design of Chiral this compound Derivatives for Asymmetric Catalysis

The synthesis of chiral organosilicon compounds is a rapidly growing area of research, driven by their potential applications in medicinal chemistry, organic synthesis, and materials science. acs.orgrsc.org The design and synthesis of chiral derivatives of this compound are of particular interest for their potential use in asymmetric catalysis.

One promising approach to obtaining chiral organosilanes is through the asymmetric conjugate addition to achiral β-silyl-α,β-unsaturated carbonyl compounds. acs.org For example, the enantioselective conjugate addition of arylboronic acids to β-silyl-α,β-unsaturated ketones has been successfully achieved using a rhodium/chiral diene complex as the catalyst. acs.org More recently, a chiral diol-catalyzed asymmetric conjugate addition of organic boronic acids to β-silyl-α,β-unsaturated ketones has been developed, yielding enantioenriched organosilanes with excellent enantioselectivities. acs.org

Another strategy involves the CuH-catalyzed asymmetric hydrosilylation polymerization of diketones with silanes, which produces optically active poly(silyl ether)s with main-chain chirality. dicp.ac.cn This method is notable for its low catalyst loading, mild reaction conditions, and broad substrate scope. dicp.ac.cn

The development of chiral ligands is also crucial for advancing asymmetric catalysis. Chiral phosphine (B1218219) ligands, for instance, have been extensively used in palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.com The design of novel chiral ligands specifically tailored for transformations involving this compound and its derivatives could lead to highly enantioselective catalytic systems.

Furthermore, the concept of performance-enhancing asymmetric catalysis (PEAC) is emerging, where the performance of a chiral ligand is enhanced by an achiral counteranion rather than by modification of the chiral ligand itself. nih.gov This approach could simplify the optimization of catalytic systems for the asymmetric synthesis of chiral silyl ketones.

The table below highlights some of the recent advances in the synthesis of chiral organosilicon compounds that could be applied to the design of chiral this compound derivatives.

MethodSubstratesCatalyst/ReagentProductsKey Features
Asymmetric Conjugate Additionβ-Silyl-α,β-unsaturated ketones, Alkenylboronic acids(R)-3,3′-(CF3)2C6H3-BINOLsEnantioenriched adductsModerate to high yields and excellent ee values (up to 98% ee). acs.org
Asymmetric Hydrosilylation PolymerizationDiketones, SilanesCuH-based systemOptically active poly(silyl ether)sLow catalyst loading, mild conditions, excellent yields and enantioselectivities (up to 99% ee). dicp.ac.cn
Catalytic Enantioselective N-AllylationSecondary sulfonamides(S,S)-Trost ligand-(allyl-PdCl)2N-C axially chiral N-allylated sulfonamidesGood enantioselectivity (up to 92% ee). nih.gov

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